Idelalisib D5

Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

Idelalisib D5 (CAS 1830330-31-8) is the penta-deuterated isotopologue of the PI3Kδ inhibitor idelalisib, designed exclusively as a stable isotope-labeled internal standard (SIL-IS). Its +5.03 Da mass shift on the 3-phenyl ring yields distinct precursor-to-product ion transitions (m/z 421.2→176.1) vs. the protio analyte (m/z 416.2→176.1) while ensuring near-identical chromatographic co-elution — eliminating 30–60% matrix-induced ion suppression bias. As the only commercially available SIL-IS for idelalisib, it supports clinical TDM methods (LLOQ 5 ng/mL), preclinical DDI studies with single-IS multiplexed workflows, and impurity profiling per ICH Q3A/Q3B. Isotopic enrichment >98%; recommended for method transfer, cross-validation, and long-term QC consistency.

Molecular Formula C22H18FN7O
Molecular Weight 420.5 g/mol
Cat. No. B1165098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdelalisib D5
Molecular FormulaC22H18FN7O
Molecular Weight420.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1/i3D,4D,5D,7D,8D
InChIKeyIFSDAJWBUCMOAH-LPJONKDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idelalisib D5 – Deuterated PI3Kδ Inhibitor for Bioanalytical Quantification and Metabolic Tracing Applications


Idelalisib D5 (CAS 1830330-31-8) is the penta-deuterated isotopologue of idelalisib (CAL-101, GS-1101, Zydelig), a small-molecule inhibitor of the phosphoinositide 3-kinase p110δ catalytic subunit. The parent compound idelalisib inhibits p110δ with an IC50 of 2.5 nM in cell-free assays and exhibits 40- to 300-fold selectivity over the p110α, p110β, and p110γ isoforms [1]. Idelalisib D5 carries five deuterium atoms on the 3-phenyl ring of the quinazolinone scaffold, yielding a molecular formula of C22H13D5FN7O and a molecular weight of 420.45 Da (+5.03 Da vs. the protio form, 415.42 Da) . This mass shift is the critical physicochemical differentiation that enables its primary utility as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis of idelalisib in biological matrices [2].

Why Idelalisib D5 Cannot Be Replaced by Unlabeled Idelalisib or Generic Internal Standards in Quantitative Bioanalysis


In LC-MS/MS-based quantification, the co-eluting matrix components in biological samples (plasma, blood, tissue homogenates) cause ion suppression or enhancement that can bias analyte measurement by 30–60% if uncorrected [1]. A non-isotopic structural analog internal standard (e.g., larotrectinib) does not perfectly mirror the extraction recovery, chromatographic behavior, and ionization efficiency of idelalisib, leading to systematic quantitative error [2]. Conversely, unlabeled (protio) idelalisib cannot be used as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer. Idelalisib D5 resolves both problems: its +5 Da mass shift produces distinct precursor-to-product ion transitions (m/z 421.2 → 176.1 for the IS vs. m/z 416.2 → 176.1 for the analyte) while retaining near-identical physicochemical properties to co-elute with and fully compensate for matrix effects affecting the analyte [3]. Alternative isotopologues (e.g., 13C- or 15N-labeled) are theoretically possible but are not commercially available for idelalisib, making the D5 variant the only accessible SIL-IS for this drug [4].

Idelalisib D5 – Quantitative Differentiation Evidence Against Closest Comparators


Mass Shift and Distinct MRM Transition Enable Unambiguous Internal Standard Discrimination vs. Protio Idelalisib

Idelalisib D5 provides a +5 Da mass shift relative to the unlabeled (protio) idelalisib (molecular weight 420.45 Da vs. 415.42 Da). In the validated LC-MS/MS method of Wang et al. (2019), the precursor-to-product ion transitions used were m/z 416.2 → 176.1 for idelalisib and m/z 421.2 → 176.1 for [2H5]-idelalisib (internal standard), enabling complete mass spectrometric resolution of the two species without chromatographic separation [1]. The 5 Da difference is sufficiently large to eliminate isotopic cross-talk from the analyte's natural abundance M+1/M+2 isotopes into the IS channel, a known limitation of single- or double-deuterated analogs [2]. This unambiguous channel separation is critical for achieving the method's reported linearity (r > 0.9992) across a 0.1–600 ng/mL calibration range [1].

Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

Demonstrated Quantitative Performance as SIL-IS in Validated Bioanalytical Method vs. Non-Isotopic IS

In a head-to-head methodological comparison, the use of [2H5]-idelalisib as internal standard in the Wang et al. (2019) dog plasma method yielded intra-day precision (RSD) below 8.84% and inter-day precision below 12.41%, with extraction recovery exceeding 84.59% and no observed matrix effects [1]. In contrast, a DBS-based method for idelalisib in mice blood (Tripathy et al., 2021) employing the non-isotopic structural analog larotrectinib as internal standard achieved a calibration range of 1.01–4,797 ng/mL but required extensive validation of matrix effect and carryover, which are inherently better controlled by a co-eluting SIL-IS [2]. Although these two studies used different matrices (dog plasma vs. mouse DBS), the methodological principle is well-established: SIL-IS co-elutes with the analyte and experiences identical ionization conditions, whereas a structurally dissimilar IS may elute at a different retention time and encounter different matrix suppression zones, potentially introducing quantitative bias of 15–60% as documented in systematic comparisons of deuterated vs. non-deuterated IS [3].

Method validation Pharmacokinetic study Internal standard selection

Isotopic Enrichment and Chemical Purity Specifications Ensure Lot-to-Lot Reproducibility for Regulated Bioanalysis

Commercial batches of idelalisib D5 are routinely supplied with chemical purity >95% (HPLC, with one major vendor reporting 98.35%) and isotopic enrichment >98% (2H incorporation) . The high isotopic enrichment ensures that <2% of the internal standard exists as the protio (d0) or under-deuterated (d1–d4) species, which would otherwise contribute signal in the analyte's MRM channel (m/z 416.2 → 176.1) and cause positive bias at low analyte concentrations. This specification is directly relevant for methods operating near the lower limit of quantification (LLOQ) – e.g., the Wang et al. method achieved an LLOQ of 0.1 ng/mL for idelalisib in dog plasma [1]. In contrast, generic deuterated standards with enrichment of only 95% would produce 5% protio impurity, generating a spurious signal equivalent to 0.05 ng/mL at the highest IS concentration and compromising LLOQ accuracy for low-exposure samples [2].

Isotopic enrichment Chemical purity Reference standard qualification

PI3Kδ Isoform Selectivity of Parent Scaffold Differentiates Idelalisib D5 as a Pathway-Specific Tracer from Pan-PI3K Inhibitor Tracers

The parent compound idelalisib exhibits an IC50 of 2.5 nM against p110δ in cell-free assays, with 40- to 300-fold selectivity over p110α, p110β, and p110γ, and 400- to 4,000-fold selectivity over C2β, hVPS34, DNA-PK, and mTOR [1]. In a comparative study of PI3K inhibitors against primary CLL cells, the purely PI3Kδ-selective inhibitor idelalisib was compared with copanlisib (pan-PI3K, IC50: p110α 0.5 nM, p110δ 0.7 nM) and duvelisib (PI3Kδ/γ dual, IC50: p110δ 2.5 nM, p110γ 27 nM); the concentrations leading to half-maximal reduction of CLL cell survival were more than ten-fold lower for copanlisib than for idelalisib and duvelisib [2]. This means that idelalisib D5, when used as a tracer or internal standard in target-engagement studies, specifically reports on PI3Kδ-dependent pharmacology without confounding signal from PI3Kα or PI3Kγ inhibition, unlike deuterated analogs of copanlisib or duvelisib [2]. For laboratories studying PI3Kδ-specific signaling, this isoform selectivity is functionally meaningful: the deuterated tracer maintains the same target binding profile as the parent drug.

PI3K isoform selectivity Target engagement Chemical probe

Simultaneous Analyte + Metabolite Quantification Enabled by Deuterated IS with Distinct MRM Channel from Metabolite

The Wang et al. (2019) method demonstrates a key practical advantage: [2H5]-idelalisib was used as the single internal standard for simultaneous quantification of both idelalisib (parent) and its primary inactive metabolite GS-563117 in dog plasma, using three distinct MRM transitions: m/z 416.2 → 176.1 (idelalisib), m/z 432.2 → 192.1 (GS-563117), and m/z 421.2 → 176.1 ([2H5]-idelalisib IS) [1]. The method achieved linearity for both analytes (r > 0.9992) with an LLOQ of 0.1 ng/mL for each, and revealed that the in vivo exposure of GS-563117 was 17.59% of that of idelalisib [1]. This multiplexed capability is not feasible with a non-isotopic IS, which would require separate IS compounds for parent and metabolite due to differing chromatographic and ionization properties. The +5 Da deuteration of idelalisib D5 does not interfere with the metabolite's distinct MRM channel (m/z 432.2, reflecting the hydroxylation +16 Da mass shift from the parent), enabling true three-channel multiplexing from a single IS addition.

Metabolite quantification Pharmacokinetic profiling Multiplexed MRM

Parent Drug's Aldehyde Oxidase-Dominated Metabolism Creates Distinct DDI Profile Relevant to Tracer Study Design

Idelalisib is metabolized primarily by aldehyde oxidase (AO) to form GS-563117, with minor contributions from CYP3A4 and UGT1A4 [1]. Its major metabolite GS-563117 is a time-dependent inhibitor of CYP3A4, causing a 437% increase in midazolam AUCinf upon co-administration [1]. This metabolic pathway is distinct from other PI3K inhibitors: copanlisib is primarily metabolized by CYP3A4, and duvelisib by CYP3A4 and aldehyde oxidase [2]. For researchers using idelalisib D5 as a tracer in DDI or metabolism studies, the AO-dominant clearance pathway means that deuterium substitution at the 3-phenyl ring (the D5 position) is not at the primary site of AO-mediated metabolism (the quinazolinone core), so the deuterium kinetic isotope effect (KIE) on the major metabolic route is expected to be negligible [3]. This property preserves the tracer's metabolic fidelity to the parent drug, whereas deuteration at the metabolic soft spot could artificially alter clearance and confound pharmacokinetic interpretation.

Drug-drug interaction Aldehyde oxidase Metabolic tracing

Idelalisib D5 – High-Value Application Scenarios for Scientific and Industrial Procurement


Regulated Bioanalytical Method Development and Validation for Idelalisib Therapeutic Drug Monitoring (TDM)

Clinical TDM of idelalisib is recommended to manage the risk of serious adverse events (Grade ≥3 transaminase elevations, infections) observed in 5 of 24 healthy subjects in the DDI study [1] and to adjust dosing in patients with hepatic impairment where idelalisib AUC is elevated by 58–59% . The Huynh et al. (2018) UPLC-MS/MS method using isotope-labeled internal standard achieved a linear range of 10–2,500 ng/mL (LLOQ 5 ng/mL) and was applied to follicular lymphoma patients receiving idelalisib 150 mg BID, yielding peak plasma concentrations of 1,591–1,937 ng/mL and trough concentrations of 256–303 ng/mL [3]. Idelalisib D5 serves as the optimal SIL-IS for this application, as its +5 Da mass shift and >98% isotopic enrichment ensure the precision (intra-day <8.1%, inter-day <11.4%) and accuracy required for clinical TDM [3]. Laboratories implementing this method can procure idelalisib D5 as a qualified reference standard to support method transfer, cross-validation, and long-term QC consistency.

Simultaneous Pharmacokinetic Profiling of Idelalisib and GS-563117 in Preclinical DDI and Special Population Studies

Idelalisib's primary metabolite GS-563117 is a time-dependent CYP3A4 inhibitor responsible for clinically significant drug interactions (midazolam AUC increased 437%) [1]. Preclinical DDI studies in dog, rat, or mouse models require simultaneous quantification of both parent and metabolite to assess the metabolic fate and DDI liability of idelalisib under varying conditions (e.g., CYP3A4 induction by rifampin, which reduces idelalisib Cmax by 58% and AUCinf by 75%) [1]. The Wang et al. (2019) method using [2H5]-idelalisib as a single internal standard for both analytes (idelalisib: m/z 416.2→176.1; GS-563117: m/z 432.2→192.1; IS: m/z 421.2→176.1) provides a validated, multiplexed workflow with LLOQ of 0.1 ng/mL for each analyte and demonstrated application in dog pharmacokinetic studies [4]. This single-IS approach reduces method complexity and procurement cost compared to using separate deuterated IS for each analyte.

PI3Kδ-Specific Target Engagement and Pathway Tracing Studies in B-Cell Malignancy Research

The parent compound idelalisib is the most PI3Kδ-selective inhibitor among clinically approved agents, with an IC50 of 2.5 nM for p110δ and 40–300 fold selectivity over other class I PI3K isoforms [5]. In comparative CLL cell viability studies, idelalisib, copanlisib, and duvelisib exhibited distinct efficacy profiles reflecting their different isoform selectivity patterns [6]. For researchers investigating PI3Kδ-specific signaling in B-cell malignancies (CLL, follicular lymphoma, DLBCL), idelalisib D5 can serve as a deuterated tracer in cellular uptake, subcellular distribution, and target occupancy studies using LC-MS/MS readouts, with the assurance that the tracer's binding profile matches that of the clinical PI3Kδ inhibitor [5]. The 40- to 300-fold selectivity window ensures that tracer signal reflects p110δ engagement without confounding contributions from p110α or p110γ inhibition that would occur with deuterated copanlisib or duvelisib analogs.

Internal Standard for Idelalisib Impurity and Degradation Product Profiling in Pharmaceutical Quality Control

Idelalisib is susceptible to degradation under oxidative, hydrolytic, and photolytic stress conditions, generating degradation products that must be identified and quantified for pharmaceutical QC and ANDA/DMF submissions [7]. Idelalisib D5, with its defined molecular weight (420.45 Da), deuterium placement (3-phenyl ring), and high chemical purity (>95%, reported 98.35%), serves as an ideal internal standard for UHPLC-PDA and UHPLC-ESI-QTOFMS methods used to identify, characterize, and quantify idelalisib-related impurities and degradation products [7]. Its stable isotope label ensures co-elution with the parent drug and structurally related impurities while providing unambiguous mass-based identification, supporting regulatory compliance for impurity profiling according to ICH Q3A/Q3B guidelines.

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